molecular formula C10H13NO B13117091 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone CAS No. 51254-01-4

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone

Cat. No.: B13117091
CAS No.: 51254-01-4
M. Wt: 163.22 g/mol
InChI Key: FPCUNDJCAGMMKG-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone is a chemical compound with the molecular formula C10H13NO. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure.

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acylating agents, followed by cyclization to form the isoindoline core. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the target enzyme or receptor .

Comparison with Similar Compounds

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone can be compared with other isoindoline derivatives, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields .

Properties

CAS No.

51254-01-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydroisoindol-2-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h6-7H,2-5H2,1H3

InChI Key

FPCUNDJCAGMMKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C2CCCCC2=C1

Origin of Product

United States

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